molecular formula C33H29F6N3O5S B605199 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide CAS No. 2361659-61-0

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

Cat. No. B605199
CAS RN: 2361659-61-0
M. Wt: 693.6614
InChI Key: LTRKEOBJRDKIHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a tert-butylphenyl group, a fluorophenyl group, a pentafluorophenyl group, and an acetyl group. The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl, fluorophenyl, and pentafluorophenyl groups are all aromatic, which could result in interesting electronic properties. The acetyl group could introduce polarity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the acetyl group could undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of several aromatic rings would likely make it relatively nonpolar and insoluble in water, while the acetyl group could potentially form hydrogen bonds .

Scientific Research Applications

Hydrogen Bond Studies

Research on compounds similar to 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide has focused on understanding hydrogen bond formations. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized and studied for intramolecular and intermolecular hydrogen bonding in solution, with insights gained via NMR and X-ray crystallography (Romero & Margarita, 2008).

Aminocarbonylation Studies

Aminocarbonylation of iodobenzenes with various para-substituted groups, including tert-butyl and fluoro, has been explored, showing that electron-withdrawing groups increase reactivity. This research contributes to understanding the behavior of similar complex molecules in chemical synthesis (Marosvölgyi-Haskó et al., 2016).

Glycosyl Donor Synthesis

The development of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups shows the potential application of similar compounds in carbohydrate chemistry. The Fsec group was found to be stable under acidic conditions and cleavable under mild basic conditions, making it useful in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Antiandrogen Activity

Studies on 3-substituted derivatives of 2-hydroxypropionanilides, including those with (4-fluorophenyl)sulfonyl groups, provide insight into their application in antiandrogen activity. These compounds were found to exhibit varying degrees of androgen agonist or antagonist activity (Tucker, Crook, & Chesterson, 1988).

Sulfone Reactions

Reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution have been studied, offering insights into the behavior of similar sulfonyl-containing compounds under alkaline conditions. This research is relevant for understanding the chemical properties and potential applications of sulfone derivatives in various contexts (Shaw & Miller, 1970).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRKEOBJRDKIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137628685

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 2
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 3
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 4
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 5
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 6
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

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